

"Methyl hydrazino(oxo)acetate" CAS number and properties

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Compound of Interest

Compound Name: Methyl hydrazino(oxo)acetate

Cat. No.: B1280444

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In-Depth Technical Guide: Methyl Hydrazino(oxo)acetate

CAS Number: 63970-76-3

This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl hydrazino(oxo)acetate**, alongside available safety information. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Methyl hydrazino(oxo)acetate, with the CAS number 63970-76-3, is a chemical compound with the molecular formula $C_3H_6N_2O_3$ [1][2]. Its molecular weight is approximately 118.09 g/mol [1][2]. While specific experimental data on its melting and boiling points are not readily available in the searched literature, some predicted and related compound data can provide estimates. For instance, the related compound Methyl hydrazinocarboxylate has a melting point of 70-73 °C and a boiling point of 108 °C at 12 mmHg [3].

Table 1: Physicochemical Properties of **Methyl hydrazino(oxo)acetate**

Property	Value	Source
CAS Number	63970-76-3	[1]
Molecular Formula	C ₃ H ₆ N ₂ O ₃	[1][2]
Molecular Weight	118.09 g/mol	[1][2]
IUPAC Name	methyl 2-hydrazinyl-2-oxoacetate	[1]
Physical Description	Solid (predicted)	[4]
XLogP3-AA (Predicted)	-0.4	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	[5]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Methyl hydrazino(oxo)acetate** was not found in the available search results. However, a plausible synthetic route can be inferred from the general reaction between dialkyl oxalates and hydrazine. The reaction of dimethyl oxalate with hydrazine would be expected to yield **methyl hydrazino(oxo)acetate**.

Disclaimer: The following experimental protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Hypothetical Synthesis of **Methyl Hydrazino(oxo)acetate**

Objective: To synthesize **Methyl hydrazino(oxo)acetate** from dimethyl oxalate and hydrazine hydrate.

Materials:

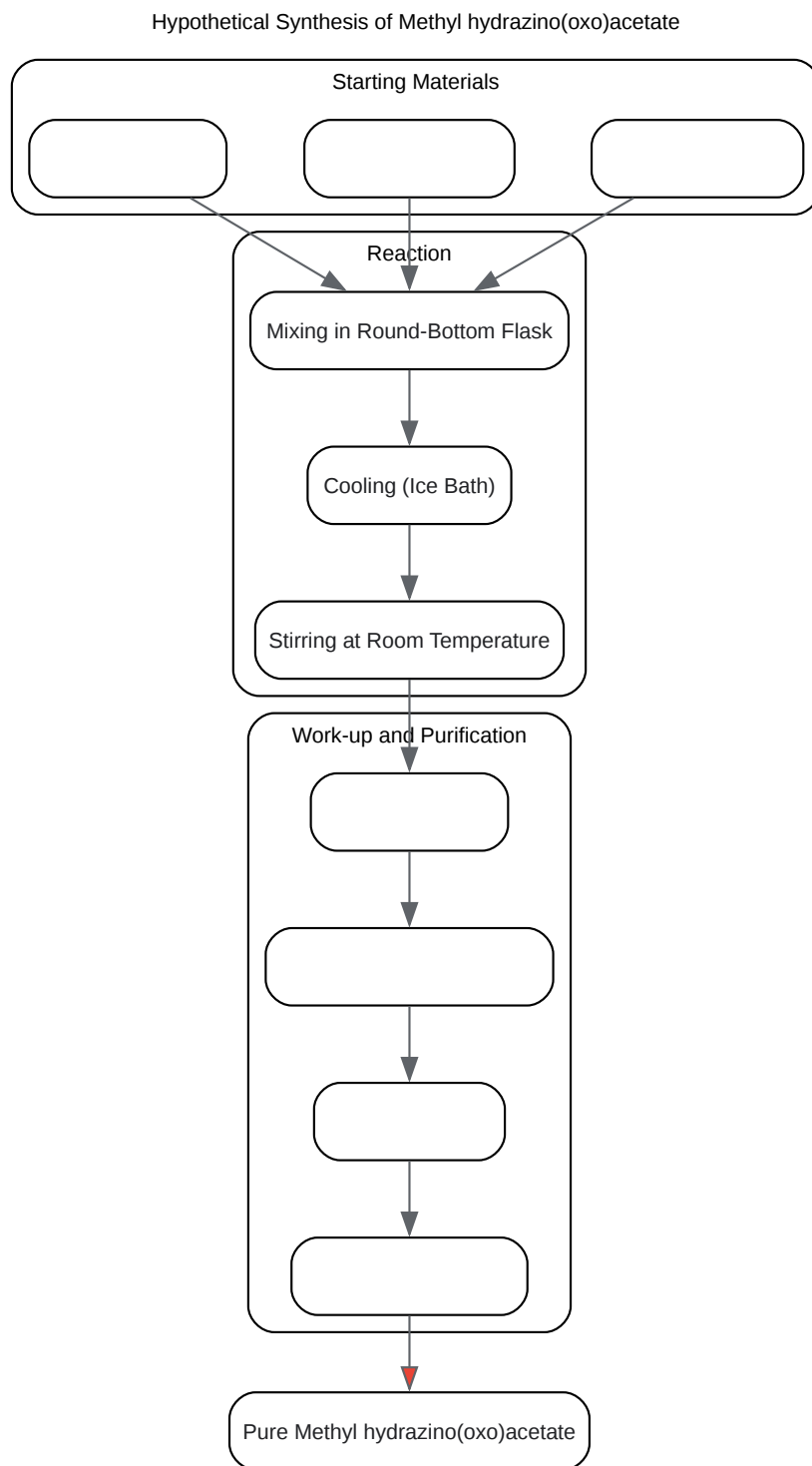
- Dimethyl oxalate

- Hydrazine hydrate
- Anhydrous ethanol
- Magnetic stirrer
- Round-bottom flask
- Reflux condenser
- Ice bath
- Büchner funnel and filter paper
- Rotary evaporator

Methodology:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl oxalate in anhydrous ethanol.
- **Addition of Hydrazine:** Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of hydrazine hydrate to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of Product:** Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by vacuum filtration using a Büchner funnel. The collected solid should be washed with cold ethanol to remove any unreacted starting materials.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
- **Drying:** The purified crystals should be dried under vacuum to remove any residual solvent.

Diagram 1: Hypothetical Synthesis Workflow

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Caption: A generalized workflow for the synthesis of **Methyl hydrazino(oxo)acetate**.

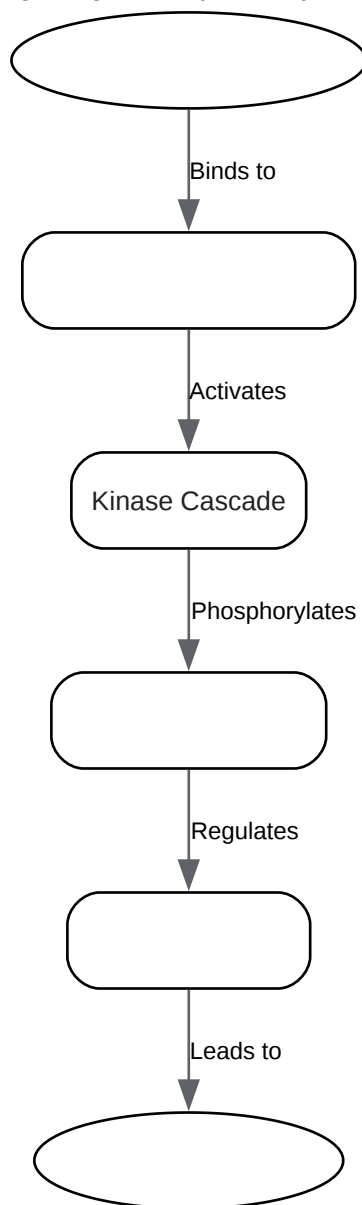
Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or the involvement of **Methyl hydrazino(oxo)acetate** in any signaling pathways. Hydrazone derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects[6]. The toxicological profile of related hydrazine compounds suggests potential hazards, including irritation and organ damage upon exposure[7][8][9][10][11].

Given the lack of specific data for **Methyl hydrazino(oxo)acetate**, a hypothetical signaling pathway for a generic hydrazone-based drug candidate is presented below to illustrate the potential mechanisms through which such compounds might exert their effects.

Diagram 2: Hypothetical Signaling Pathway

Hypothetical Signaling Pathway for a Hydrazone Derivative

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Caption: A generalized signaling pathway for a hypothetical hydrazone derivative.

Safety Information

Methyl hydrazino(oxo)acetate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation[1]. It may also cause respiratory irritation[1].

Table 2: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	4	H302: Harmful if swallowed
Skin corrosion/irritation	2	H315: Causes skin irritation
Serious eye damage/eye irritation	2	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure	3	H335: May cause respiratory irritation

Precautionary Statements: Users should handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety precautions, refer to the material safety data sheet (MSDS) provided by the supplier[8][10][12].

Conclusion

Methyl hydrazino(oxo)acetate is a chemical compound with established physicochemical properties and a clear hazard profile. While a specific, detailed synthesis protocol and information on its biological activity are currently lacking in the public domain, this guide provides a foundation for researchers working with this molecule. Further studies are warranted to elucidate its synthetic pathways and explore its potential pharmacological applications.

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